Allyl octadecyl oxalate
CAS No.:
Cat. No.: VC1809089
Molecular Formula: C23H42O4
Molecular Weight: 382.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H42O4 |
|---|---|
| Molecular Weight | 382.6 g/mol |
| IUPAC Name | 1-O-octadecyl 2-O-prop-2-enyl oxalate |
| Standard InChI | InChI=1S/C23H42O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-27-23(25)22(24)26-20-4-2/h4H,2-3,5-21H2,1H3 |
| Standard InChI Key | JUETYCJINGVUAJ-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCCOC(=O)C(=O)OCC=C |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCOC(=O)C(=O)OCC=C |
Introduction
Structural Characteristics and Chemical Identity
Allyl octadecyl oxalate is a diester derived from oxalic acid, where one carboxyl group is esterified with allyl alcohol and the other with octadecanol (also known as stearyl alcohol). The compound has a molecular formula of C23H42O4 and a molecular weight of approximately 382.58 g/mol. Its structure features a central oxalate group flanked by an allyl group on one end and a long C18 hydrocarbon chain on the other.
The structural formula can be represented as:
CH2=CH-CH2-O-C(=O)-C(=O)-O-CH2-(CH2)16-CH3
This molecular architecture contributes to its distinctive physicochemical behavior, particularly its solubility profile and reactivity patterns. The presence of both polar ester groups and a nonpolar hydrocarbon chain creates an amphiphilic character in the molecule, while the allyl group introduces a site for potential functionalization through its carbon-carbon double bond.
Functional Groups and Reactive Sites
Allyl octadecyl oxalate contains several key functional groups that determine its chemical behavior:
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The oxalate diester core (-O-C(=O)-C(=O)-O-) serves as the central linking structure and contributes to the molecule's polarity and potential for hydrolysis.
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The allyl group (CH2=CH-CH2-) provides an unsaturated terminal that can participate in addition reactions, polymerization, and other transformations involving the carbon-carbon double bond.
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The octadecyl chain introduces a significant hydrophobic component that influences solubility, intermolecular interactions, and potential surface-active properties.
These structural elements collectively determine the reactivity profile and physical properties of allyl octadecyl oxalate.
Physical and Chemical Properties
Physical State and Appearance
At room temperature, allyl octadecyl oxalate typically exists as a colorless to pale yellow liquid or waxy solid, depending on the purity and exact temperature. The long hydrocarbon chain contributes to its waxy nature at lower temperatures, while the relatively low molecular weight compared to other long-chain esters allows it to remain liquid at moderate temperatures.
Solubility Profile
The compound exhibits selective solubility that reflects its amphiphilic nature:
| Solvent Type | Solubility | Notes |
|---|---|---|
| Non-polar organic solvents | High | Readily dissolves in hexane, toluene, etc. |
| Moderately polar solvents | Moderate to high | Soluble in ethers, chloroform, dichloromethane |
| Alcohols | Moderate | Solubility decreases with increasing alcohol chain length |
| Water | Very low | Essentially insoluble due to the long hydrocarbon chain |
This solubility profile makes allyl octadecyl oxalate compatible with various organic media while maintaining resistance to aqueous environments.
Stability Considerations
The compound contains ester linkages that are susceptible to hydrolysis under acidic or basic conditions, particularly at elevated temperatures. The allyl group also introduces potential reactivity through the carbon-carbon double bond, which may undergo oxidation, addition reactions, or participate in radical-mediated processes.
Under normal storage conditions (ambient temperature, absence of strong acids/bases, and protection from strong oxidizing agents), allyl octadecyl oxalate demonstrates reasonable stability.
Synthesis Methods
Esterification Approaches
The most direct synthetic route to allyl octadecyl oxalate involves esterification of oxalic acid or its derivatives with the corresponding alcohols. This can be accomplished through several pathways:
Sequential Esterification
This approach involves first creating a mono-ester of oxalic acid with either allyl alcohol or octadecanol, followed by esterification of the remaining carboxyl group with the second alcohol. This sequential approach allows for better control over the product distribution but typically requires more steps.
One-Pot Synthesis
In this method, oxalic acid is reacted simultaneously with both allyl alcohol and octadecanol in the presence of an acid catalyst. While more convenient, this approach may lead to a mixture of products (diallyl oxalate, dioctadecyl oxalate, and the desired allyl octadecyl oxalate) that requires careful purification.
Alternative Synthetic Routes
Alternative routes to allyl octadecyl oxalate may involve:
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Transesterification of diethyl oxalate or another dialkyl oxalate with the appropriate alcohols
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Reaction of oxalyl chloride with the alcohols under controlled conditions
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Enzyme-catalyzed esterification using lipases in non-aqueous media
Catalyst Systems
Several catalyst systems have been employed for the synthesis of oxalate diesters, which could potentially be applied to allyl octadecyl oxalate production:
| Catalyst Type | Example | Advantages | Limitations |
|---|---|---|---|
| Brønsted acids | Sulfuric acid, p-toluenesulfonic acid | Readily available, effective | Potential side reactions |
| Lewis acids | BF3·Et2O, AlCl3 | High activity, selective | Moisture sensitive |
| Enzyme catalysts | Lipases (Candida antarctica) | Mild conditions, high selectivity | Higher cost, limited scale |
| Heterogeneous catalysts | Acidic resins, zeolites | Recyclable, continuous process possible | May require higher temperatures |
Comparative Analysis with Related Compounds
Structural Analogs
Several compounds share structural similarities with allyl octadecyl oxalate:
| Compound | Key Structural Differences | Comparative Properties |
|---|---|---|
| Diallyl oxalate | Two allyl groups instead of one allyl and one octadecyl | Higher reactivity, lower boiling point, increased water solubility |
| Dioctadecyl oxalate | Two octadecyl chains instead of one allyl and one octadecyl | Higher melting point, greater hydrophobicity, less reactive |
| Allyl octadecanoate | Contains single ester linkage rather than oxalate diester | Higher hydrolytic stability, different polarity distribution |
| Octadecyl acetate | Smaller acyl group (acetate vs. oxalate), no allyl functionality | Less polar, different reactivity profile |
Functional Comparisons
The presence of both a long hydrocarbon chain and a reactive allyl group distinguishes allyl octadecyl oxalate from many common esters:
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Compared to simple fatty acid esters (like octadecyl acetate), allyl octadecyl oxalate offers additional functionality through the carbon-carbon double bond of the allyl group.
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In contrast to diallyl oxalate, the long hydrocarbon chain in allyl octadecyl oxalate contributes to increased hydrophobicity and potential surface activity.
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The oxalate core provides greater polarity than a single ester linkage, potentially affecting intermolecular interactions and compatibility with various matrices.
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